![molecular formula C21H23BrN2OS B162979 4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide CAS No. 362482-00-6](/img/structure/B162979.png)
4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Descripción general
Descripción
Glucagon receptor antagonist inactive control is an analog of glucagon receptor antagonist I. It inhibits glucagon binding to the glucagon receptor (GCGR) by only 20% in CHO cells expressing human GCGR when used at a concentration of 10 µM. Glucagon receptor antagonist inactive control has no effect on glucagon-induced glycogenolysis in primary human hepatocytes when used at concentrations of 10 or 30 µM.
Aplicaciones Científicas De Investigación
Diabetes Treatment
Glucagon receptor antagonists have been explored as potential therapeutics for type 2 diabetes . The glucagon receptor antagonist LY2409021 has been tested in phase 2a and phase 2b clinical trials . This compound does not produce side effects on cholesterol homeostasis that have impeded the progress of other small-molecule glucagon receptor antagonists .
Glucagon Resistance Study
Glucagon receptor antagonists have been used to study glucagon resistance . Studying tissue-specific knockout of the glucagon receptor has revealed that the physiological role of glucagon may extend beyond blood-glucose regulation .
Amino Acid Metabolism
Decades ago, animal and human studies reported an important role of glucagon in amino acid metabolism through ureagenesis . Using modern technologies such as metabolomic profiling, knowledge about the effects of glucagon on amino acid metabolism has been expanded and the mechanisms involved further delineated .
Lipid Metabolism
Glucagon receptor antagonists have indirectly put focus on glucagon’s potential role in lipid metabolism, as individuals treated with these antagonists showed dyslipidemia and increased hepatic fat .
Drug Interaction Study
The drug effect on glucagon and the interaction between glucagon, glucose, and insulin in healthy subjects during glucagon challenge has been studied using glucagon receptor antagonists .
Antimicrobial and Antiproliferative Agents
Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . Anticancer screening results indicated that some compounds were found to be the most active ones against breast cancer cell line .
Mecanismo De Acción
Target of Action
The primary target of the Glucagon Receptor Antagonist, Control, also known as 4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide, is the glucagon receptor (GCGR) . The glucagon receptor is a G protein-coupled receptor that is primarily expressed in the liver . It plays a crucial role in glucose homeostasis by promoting hepatic glucose production .
Mode of Action
The compound acts as an antagonist to the glucagon receptor . By binding to the glucagon receptor, it inhibits the action of glucagon, leading to a decrease in hepatic glucose production . This results in overall glycemic control .
Biochemical Pathways
The glucagon receptor signals through two main pathways: the adenylate cyclase/cAMP/protein kinase A pathway and the phospholipase C/inositol phosphate/calcium/calmodulin pathway . By antagonizing the glucagon receptor, the compound inhibits these pathways, thereby reducing hepatic glucose production .
Pharmacokinetics
The pharmacokinetics of glucagon receptor antagonists are complex and can vary depending on the specific compound and the individual’s metabolic state . It is generally expected that these compounds would have good bioavailability due to their ability to bind to and inhibit the glucagon receptor
Result of Action
The primary result of the action of the Glucagon Receptor Antagonist, Control is a reduction in hepatic glucose production, leading to improved glycemic control . This can be beneficial in the management of conditions such as type 2 diabetes, where there is often an overproduction of glucose by the liver .
Action Environment
The action of the Glucagon Receptor Antagonist, Control can be influenced by various environmental factors. For instance, the presence of other medications, the individual’s metabolic state, and the presence of liver disease can all potentially impact the efficacy and stability of the compound . .
Propiedades
IUPAC Name |
4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2OS/c1-4-21(2,3)14-7-10-16-17(12-23)20(26-18(16)11-14)24-19(25)13-5-8-15(22)9-6-13/h5-6,8-9,14H,4,7,10-11H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINRSMLGSRKRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398743 | |
| Record name | Glucagon Receptor Antagonist, Control | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide | |
CAS RN |
362482-00-6 | |
| Record name | Glucagon Receptor Antagonist, Control | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



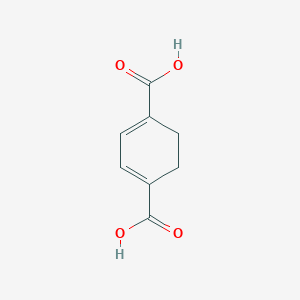
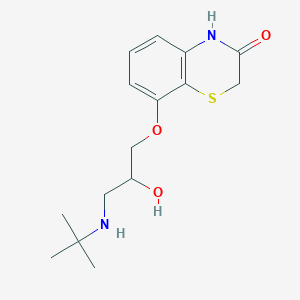
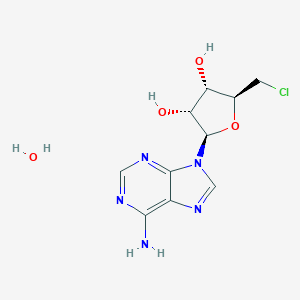
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)
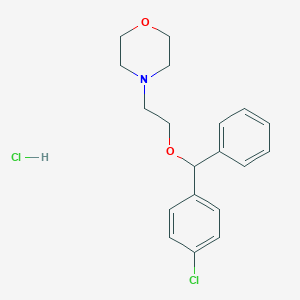

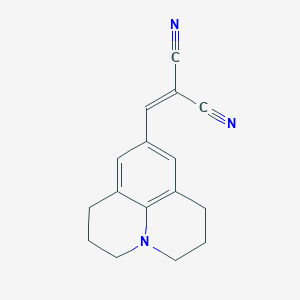
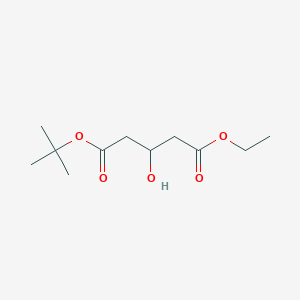




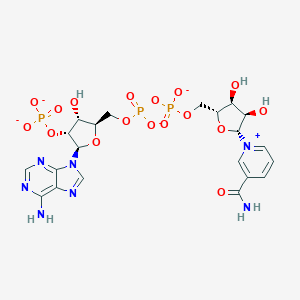
![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)